molecular formula C10H10BrIN2 B12961799 6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

Katalognummer: B12961799
Molekulargewicht: 365.01 g/mol
InChI-Schlüssel: CRISNCAEFLMZDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both bromine and iodine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves halogenation reactions. One common method involves the bromination and iodination of a pyrrolo[3,2-c]pyridine precursor. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms. This combination of halogens can impart distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications .

Eigenschaften

Molekularformel

C10H10BrIN2

Molekulargewicht

365.01 g/mol

IUPAC-Name

6-bromo-3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C10H10BrIN2/c1-6(2)14-5-8(12)7-4-13-10(11)3-9(7)14/h3-6H,1-2H3

InChI-Schlüssel

CRISNCAEFLMZDT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=C(C2=CN=C(C=C21)Br)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.